molecular formula C31H49N11O10 B12598793 Glycylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-asparaginylglycyl-L-leucine CAS No. 872494-42-3

Glycylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-asparaginylglycyl-L-leucine

Cat. No.: B12598793
CAS No.: 872494-42-3
M. Wt: 735.8 g/mol
InChI Key: PUMGHQNEJNQIGM-CMOCDZPBSA-N
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Description

Glycylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-asparaginylglycyl-L-leucine is a complex peptide compound with a unique structure that includes multiple amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-asparaginylglycyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

    Coupling: The activated amino acids are coupled to the growing peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same principles as SPPS but are optimized for higher throughput and efficiency.

Chemical Reactions Analysis

Types of Reactions

Glycylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-asparaginylglycyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tyrosyl residue, leading to the formation of dityrosine.

    Reduction: Reduction reactions can target disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.

Major Products Formed

    Oxidation: Formation of dityrosine or other oxidized derivatives.

    Reduction: Cleavage of disulfide bonds, resulting in reduced peptides.

    Substitution: Modified peptides with new functional groups.

Scientific Research Applications

Glycylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-asparaginylglycyl-L-leucine has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the production of specialized peptides for research and development.

Mechanism of Action

The mechanism of action of Glycylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-asparaginylglycyl-L-leucine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets and altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-asparaginylglycyl-L-leucine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties

Properties

CAS No.

872494-42-3

Molecular Formula

C31H49N11O10

Molecular Weight

735.8 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C31H49N11O10/c1-16(2)10-22(30(51)52)40-26(47)15-38-27(48)21(12-23(33)44)42-29(50)20(11-17-5-7-18(43)8-6-17)41-28(49)19(4-3-9-36-31(34)35)39-25(46)14-37-24(45)13-32/h5-8,16,19-22,43H,3-4,9-15,32H2,1-2H3,(H2,33,44)(H,37,45)(H,38,48)(H,39,46)(H,40,47)(H,41,49)(H,42,50)(H,51,52)(H4,34,35,36)/t19-,20-,21-,22-/m0/s1

InChI Key

PUMGHQNEJNQIGM-CMOCDZPBSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)CN

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CN

Origin of Product

United States

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